molecular formula C7H11N3O2 B1312676 1-(Tert-butyl)-4-nitro-1H-pyrazole CAS No. 97421-12-0

1-(Tert-butyl)-4-nitro-1H-pyrazole

Cat. No. B1312676
CAS RN: 97421-12-0
M. Wt: 169.18 g/mol
InChI Key: FPKZTRHYFSEGRN-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butyl)-4-nitro-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “1-(Tert-butyl)-4-nitro-1H-pyrazole” are not available, tert-butyl compounds are often synthesized through substitution reactions . The synthesis of similar compounds often involves reactions in solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butyl)-4-nitro-1H-pyrazole” would depend on its specific molecular structure. Tert-butyl compounds are generally lipophilic and may have unique antioxidant properties .

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles

“1-(Tert-butyl)-4-nitro-1H-pyrazole” is utilized in the asymmetric synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of sulfinimines, which are intermediates in the stereoselective synthesis of amines .

Palladium-Catalyzed Synthesis

This chemical is involved in palladium-catalyzed reactions to create N-Boc-protected anilines. Such reactions are crucial for synthesizing complex organic molecules that have applications in medicinal chemistry and material science .

Synthesis of Tetrasubstituted Pyrroles

The compound is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups. These pyrroles have significance in the development of new materials and bioactive molecules .

Intermediate in Natural Product Synthesis

It acts as an intermediate in the synthesis of natural products like jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines. This highlights its potential in cancer research and treatment .

Synthesis of Carboxylate Derivatives

“1-(Tert-butyl)-4-nitro-1H-pyrazole” is used in the synthesis of carboxylate derivatives, which are important in the development of new drugs and agrochemicals. These derivatives can be tailored to interact with biological targets selectively .

Development of Silane and Siloxane Compounds

The compound is also a starting point for the synthesis of silane and siloxane compounds, which are used in coatings, sealants, and adhesives. These materials are essential in various industrial applications due to their thermal stability and chemical resistance .

Future Directions

The future directions for research on “1-(Tert-butyl)-4-nitro-1H-pyrazole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on clinical trials .

properties

IUPAC Name

1-tert-butyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)9-5-6(4-8-9)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKZTRHYFSEGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463282
Record name 1-(Tert-butyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-4-nitro-1H-pyrazole

CAS RN

97421-12-0
Record name 1-(Tert-butyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HNO3 (11.7 g, 185 mmol)was added dropwise to a mixture of 1-tert-butyl-1H-pyrazole (23 g, 185 mmol) in conc. H2SO4 (30 mL) at 0° C. The resulting mixture was stirred at 0° C. for 30 min and was poured onto crashed ice. The aqueous mixture was extracted with EtOAc. The combined organics were washed with brine, dried (MgSO4) and concentrated in vacuo to give 1-tert-butyl-4-nitro-1H-pyrazole (20 g, 64% yield). 1H NMR (400 MHz, DMSO-d6): δ8.85 (s, 1H), 8.23 (s, 1 H), 1.52 (s, 9 H).
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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